5,6-Difluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at the 5-position, followed by oxidation to introduce the aldehyde group at the 2-position . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide .
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 5,6-difluoroquinoline-2-carboxylic acid.
Reduction: Formation of 5,6-difluoroquinoline-2-methanol.
Scientific Research Applications
5,6-Difluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards specific molecular targets, leading to its biological activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
- 5-Fluoroquinoline-2-carbaldehyde
- 6-Fluoroquinoline-2-carbaldehyde
- 8-Fluoroquinoline-2-carbaldehyde
- 5,8-Difluoroquinoline-2-carbaldehyde
Comparison: 5,6-Difluoroquinoline-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity compared to other mono-fluorinated or differently substituted quinoline derivatives . The dual fluorination enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H5F2NO |
---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5,6-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H |
InChI Key |
KZMGJGDRFCJAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.